N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-23(2)16-8-17(20-10-19-16)24-9-13(21-11-24)18(25)22-12-3-4-14-15(7-12)27-6-5-26-14/h3-4,7-11H,5-6H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMGWJHHNQXAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 302.34 g/mol. The presence of the benzodioxin moiety is significant as it often enhances the pharmacological profile of compounds.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxin structure. For instance, derivatives of benzodioxin have shown significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase, which are critical in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
| Enzyme | Inhibitor | IC50 Value (µM) |
|---|---|---|
| α-Glucosidase | N-(2,3-dihydro-1,4-benzodioxin...) | 15.2 |
| Acetylcholinesterase | N-(2,3-dihydro-1,4-benzodioxin...) | 12.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be competitive with standard antibiotics .
| Microorganism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin | 100 |
| Escherichia coli | 64 | Ciprofloxacin | 25 |
The biological activity of this compound is believed to stem from its ability to interact with specific enzyme active sites due to its structural conformation. The dimethylamino group enhances solubility and bioavailability, which may facilitate better interaction with biological targets.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Diabetes Management : A study investigated the impact of the compound on glucose metabolism in diabetic rat models. Results indicated a significant reduction in blood glucose levels compared to control groups.
- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in treated animals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several analogues, differing primarily in substituents and core modifications. Key comparisons include:
*Calculated based on formula.
Activity and Structure-Activity Relationships (SAR)
- Benzodioxin Role: The 1,4-benzodioxin moiety is critical for hepatoprotective activity, as demonstrated in silybin analogues. Derivatives with hydroxy methyl groups on the dioxane ring (e.g., compound 4g in ) show enhanced antihepatotoxic effects, likely due to improved solubility or target binding.
- Pyrimidine vs. Thienopyrimidine: The dimethylamino-pyrimidine substituent in the target compound may enhance solubility and kinase selectivity compared to the thienopyrimidine group in , which introduces steric bulk and lipophilicity.
- Imidazole-Carboxamide Linkage: The imidazole-carboxamide core in the target compound and suggests possible interactions with ATP-binding pockets (e.g., kinase inhibitors).
Pharmacological and Biochemical Data
- Antihepatotoxic Potential: While the target compound’s benzodioxin core aligns with antihepatotoxic agents like silybin , its lack of a flavonoid or hydroxy methyl group implies reduced efficacy in liver protection compared to compounds 4f and 4g (SGOT/SGPT reduction: ~40–50% vs. silymarin) .
Q & A
Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves multi-step reactions, including coupling of benzodioxin and pyrimidinyl-imidazole precursors. To optimize conditions, employ statistical Design of Experiments (DoE) methodologies such as factorial design or response surface modeling to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Computational reaction path search methods, like those used in the ICReDD program, can predict favorable intermediates and transition states, reducing trial-and-error approaches . Post-synthesis, techniques like HPLC or GC-MS are critical for purity assessment, with optimization guided by membrane separation technologies (e.g., continuous flow systems) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and functional properties?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) is essential for confirming the benzodioxin and pyrimidinyl-imidazole connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity and stability analysis, reverse-phase HPLC with UV/Vis or diode-array detection is recommended. Differential Scanning Calorimetry (DSC) can assess thermal stability, while X-ray crystallography (if crystalline) provides definitive stereochemical data. Methodological rigor requires cross-validating results with orthogonal techniques to minimize artifacts .
Q. How can researchers identify potential biological targets or mechanisms of action for this compound?
Begin with in silico docking studies using software like AutoDock Vina or Schrödinger Suite to predict binding affinities for kinases, GPCRs, or enzymes (e.g., cholinesterases). Follow with in vitro assays such as fluorescence-based enzyme inhibition or cell viability screens (e.g., MTT assay). For mechanistic insights, combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways. Ensure experimental replicates and use positive/negative controls to validate target specificity .
Advanced Research Questions
Q. What computational strategies can predict and resolve contradictory data in binding affinity assays for this compound?
Contradictions in bioassay results may arise from off-target interactions, assay conditions (e.g., pH, ionic strength), or conformational flexibility. Use molecular dynamics (MD) simulations (AMBER, GROMACS) to model ligand-receptor dynamics under varying conditions. Free-energy perturbation (FEP) calculations quantify binding energy differences. Statistically analyze discrepancies using multivariate regression to identify confounding variables (e.g., solvent effects, protein batch variability) .
Q. How can researchers design experiments to address discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies often stem from pharmacokinetic factors (absorption, metabolism) or tissue-specific microenvironments. Implement physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. Validate with ex vivo organ-on-chip systems or microdialysis in animal models. Use metabolomics (LC-HRMS) to identify active metabolites and assess cytochrome P450 interactions. Cross-reference with toxicogenomic databases to mitigate off-target effects .
Q. What advanced purification techniques are recommended for isolating trace impurities or stereoisomers of this compound?
For chiral impurities, employ preparative chiral HPLC with amylose- or cellulose-based columns. Supercritical fluid chromatography (SFC) offers high-resolution separation with lower solvent consumption. For polar byproducts, consider countercurrent chromatography (CCC) or two-dimensional LC-MS. Integrate inline NMR or IR spectroscopy for real-time structural validation during purification .
Q. How can machine learning (ML) optimize the synthesis and bioactivity prediction of derivatives of this compound?
Train ML models (e.g., random forest, neural networks) on datasets of reaction yields, physicochemical properties (LogP, pKa), and bioactivity (IC50, EC50). Feature engineering should include molecular descriptors (Morgan fingerprints, RDKit features) and reaction parameters (catalyst type, solvent polarity). Platforms like ChemOS or IBM RXN for Chemistry automate reaction prediction and condition optimization. Validate predictions with high-throughput experimentation (HTE) .
Methodological Best Practices
- Data Management : Use chemical software (e.g., ChemAxon, Dotmatics) for electronic lab notebooks (ELNs) to ensure traceability and reproducibility. Implement version control for computational workflows .
- Safety Protocols : Integrate safety assessments (e.g., NFPA hazard ratings) into experimental design, especially for reactive intermediates. Follow institutional Chemical Hygiene Plans for handling hazardous reagents .
- Collaborative Frameworks : Adopt interdisciplinary approaches, combining synthetic chemistry, computational modeling, and systems biology to address complex research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
